

# Application Notes and Protocols for B220 Staining in Paraffin-Embedded Tissue Sections

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

B220, also known as CD45R, is a protein tyrosine phosphatase and an isoform of CD45, predominantly expressed on the surface of B lymphocytes at all stages of differentiation, with the exception of plasma cells. It is also found on a subset of T cells and dendritic cells. Immunohistochemical (IHC) detection of B220 in formalin-fixed, paraffin-embedded (FFPE) tissue sections is a valuable tool for identifying and characterizing B-cell populations in normal and pathological tissues, particularly in the context of lymphoid neoplasms and immunology research. This document provides a detailed protocol and supporting information for successful B220 staining in FFPE tissues.

### **Data Presentation**

# Table 1: Recommended Reagents and Conditions for B220 Staining



Parameter	Recommendation	Expected Outcome/Notes	
Primary Antibody Clone	RA3-6B2	A widely validated clone for IHC in paraffin-embedded tissue.	
Primary Antibody Dilution	1:100 - 1:500	Optimal dilution should be determined by titration for each new antibody lot and tissue type.	
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER)	Citrate buffer (pH 6.0) or Tris- EDTA buffer (pH 9.0) are commonly used.	
Incubation Time (Primary)	1 hour at room temperature or overnight at 4°C	Overnight incubation may increase signal intensity.	
Detection System	Polymer-based HRP or AP systems	These systems offer high sensitivity and low background.	
Positive Control Tissue	Tonsil, Spleen, or Lymph Node	These tissues contain abundant B cells and serve as excellent positive controls.[1]	
Negative Control	Isotype control antibody at the same concentration as the primary antibody	Essential for assessing non- specific staining.	

**Table 2: Example of Antigen Retrieval Optimization** 



Antigen Retrieval Buffer	Temperature and Time	Staining Intensity (Semi- quantitative score 0-4+)	Background Staining	Notes
Citrate Buffer (pH 6.0)	95-100°C for 20 minutes	3+	Low	Good for many antibodies and tissues.
Tris-EDTA Buffer (pH 9.0)	95-100°C for 20 minutes	4+	Low to moderate	May provide stronger signal for some epitopes but can sometimes increase background.
No Antigen Retrieval	N/A	0-1+	N/A	Generally results in weak to no staining due to epitope masking by formalin fixation.

# **Experimental Protocols Detailed Methodology for B220 Immunohistochemistry**

- 1. Deparaffinization and Rehydration:
- Place slides in a xylene bath twice for 5 minutes each to remove paraffin.
- Transfer slides through a graded series of ethanol solutions:
  - 100% ethanol, twice for 3 minutes each.
  - 95% ethanol for 3 minutes.



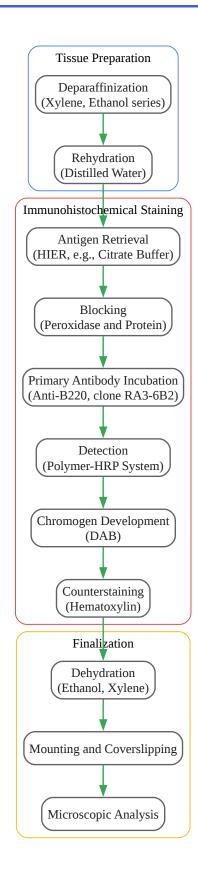
- 70% ethanol for 3 minutes.
- · Rinse slides in distilled water for 5 minutes.
- 2. Antigen Retrieval:
- Immerse slides in a staining dish filled with the chosen antigen retrieval solution (e.g., Citrate Buffer, pH 6.0).
- Heat the solution with the slides to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.
- Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
- Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) twice for 5 minutes each.
- 3. Peroxidase and Protein Blocking:
- Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
- Rinse slides with wash buffer twice for 5 minutes each.
- Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
- 4. Primary Antibody Incubation:
- Dilute the anti-B220 primary antibody (e.g., clone RA3-6B2) to the optimized concentration in antibody diluent.
- Drain the blocking solution from the slides and apply the diluted primary antibody.
- Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- 5. Detection:
- Rinse slides with wash buffer three times for 5 minutes each.



- Apply a biotin-free, polymer-based horseradish peroxidase (HRP) conjugated secondary antibody according to the manufacturer's instructions. These systems generally provide higher sensitivity and lower background compared to traditional avidin-biotin systems.
- Incubate for 30-60 minutes at room temperature.
- Rinse slides with wash buffer three times for 5 minutes each.
- 6. Chromogen and Counterstaining:
- Prepare the chromogen solution (e.g., DAB) according to the manufacturer's protocol.
- Apply the chromogen to the slides and incubate for 5-10 minutes, or until the desired brown color intensity is reached.
- Rinse slides with distilled water to stop the reaction.
- Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
- "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
- 7. Dehydration and Mounting:
- Dehydrate the slides through a graded series of ethanol solutions (70%, 95%, 100%).
- Clear the slides in xylene.
- Apply a coverslip using a permanent mounting medium.

## **Mandatory Visualization**

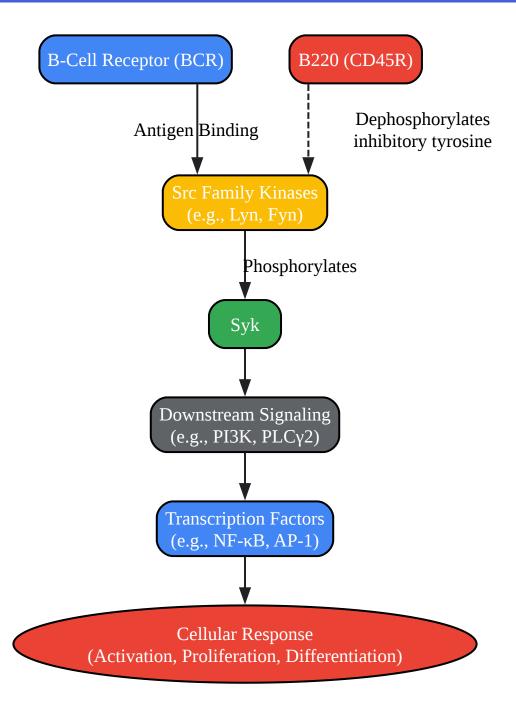




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Caption: Experimental workflow for B220 immunohistochemical staining.





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Caption: Conceptual B-cell receptor signaling pathway involving B220.

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### References

- 1. dianova.com [dianova.com]
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